3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Catalog No.
S6784793
CAS No.
946208-15-7
M.F
C14H12N4O5S
M. Wt
348.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-o...

CAS Number

946208-15-7

Product Name

3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

IUPAC Name

3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Molecular Formula

C14H12N4O5S

Molecular Weight

348.34 g/mol

InChI

InChI=1S/C14H12N4O5S/c19-12(7-9-24(20,21)10-4-2-1-3-5-10)16-14-18-17-13(22-14)11-6-8-15-23-11/h1-6,8H,7,9H2,(H,16,18,19)

InChI Key

XDYHYEBOPXXQCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NO3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NO3

The exact mass of the compound 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is 348.05284067 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with the molecular formula C14H12N4O5S and a molecular weight of 348.34 g/mol. This compound features a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with an oxadiazol moiety containing an oxazole ring. It appears as a white or off-white crystalline powder and exhibits high solubility in common organic solvents such as dimethylformamide, dimethyl sulfoxide, and chloroform. The melting point of this compound is reported to be between 220°C and 224°C, while its boiling point is approximately 648.3°C at standard atmospheric pressure.

. For instance:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack by amines or alcohols, facilitating the formation of new amide or ester derivatives.
  • Condensation Reactions: The amide bond can participate in condensation reactions with various electrophiles, leading to the formation of more complex structures.
  • Reduction Reactions: The oxadiazole ring may be reduced under specific conditions, potentially altering its biological activity and stability.

These reactions underscore the compound's utility as an intermediate in synthetic organic chemistry.

Research indicates that 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide exhibits notable biological activities:

  • Antibacterial Activity: It has shown effectiveness against various bacterial strains.
  • Antiviral Properties: Preliminary studies suggest potential antiviral effects.
  • Anticancer Activity: This compound has been evaluated for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: It may reduce inflammation in biological systems.

These properties make it a candidate for further investigation in drug development aimed at treating infectious diseases and cancer.

The synthesis of 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of appropriate hydrazines with carboxylic acids or their derivatives.
  • Sulfonylation: The introduction of the benzenesulfonyl group can be performed using sulfonyl chlorides in the presence of bases.
  • Amidation: The final step involves coupling the oxadiazole derivative with propanamide using standard coupling agents such as carbodiimides.

Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity .

Due to its diverse biological activities, 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for new antibacterial or anticancer drugs.
  • Agricultural Chemistry: Possible use as a fungicide or herbicide due to its reactive nature and biological activity.

The versatility of this compound makes it significant in both medicinal and agricultural chemistry .

Interaction studies involving 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • Cell-based Assays: To evaluate its efficacy in inhibiting cellular processes related to disease mechanisms.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-fluoro-N-[4-[5-(trifluoromethyl)-1H-imidazol-3-y]phenyl]benzenesulfonamideContains trifluoromethyl and imidazole groupsEnhanced lipophilicity
N-methyl-N-(2-phenyloxyethyl)benzamideFeatures a phenoxyethyl groupPotentially improved bioavailability
2-[5-(trifluoromethyl)-1H-pyrazol]-phenolPyrazole ring substitutionAntifungal properties

These compounds highlight the unique structural elements of 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide while showcasing variations that may influence their biological activities and applications .

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

348.05284067 g/mol

Monoisotopic Mass

348.05284067 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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